2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide

Synthetic Chemistry Process Scale-up Mole Calculation

Many asymmetric catalysis campaigns stall due to the lack of chiral 2-hydrazinoimidazolines with defined salt stoichiometry. This 5-methyl hydroiodide solves that: a pre-formed chiral synthon for enantiomerically enriched hydrazone ligand libraries. • Single undefined stereocenter (PubChem) enables chiral induction at metal centers • Unique 5-methyl ¹H NMR doublet for unambiguous identity confirmation • ≥95% purity; hydroiodide salt ensures correct stoichiometry vs. other salt forms

Molecular Formula C4H11IN4
Molecular Weight 242.06 g/mol
CAS No. 49541-81-3
Cat. No. B3141985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide
CAS49541-81-3
Molecular FormulaC4H11IN4
Molecular Weight242.06 g/mol
Structural Identifiers
SMILESCC1CN=C(N1)NN.I
InChIInChI=1S/C4H10N4.HI/c1-3-2-6-4(7-3)8-5;/h3H,2,5H2,1H3,(H2,6,7,8);1H
InChIKeyQAVGUKGPTRSAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole Hydroiodide: Identity & Chemical Class


2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide (CAS 49541-81-3) is a 2-hydrazinoimidazoline derivative supplied as a hydroiodide salt. Its molecular formula is C₄H₁₁IN₄ and molecular weight is 242.06 g·mol⁻¹, with a typical commercial purity of ≥95% . The compound belongs to the 4,5-dihydro-1H-imidazole (imidazoline) class, which serves as a key scaffold in medicinal chemistry and as a versatile building block for hydrazone-based ligand libraries [1]. Unlike simpler 2-hydrazinoimidazolines, the 5-methyl substituent introduces a stereogenic center, a feature that directly impacts its utility in asymmetric synthesis and the physicochemical properties of its derivatives [2].

Product class Chiral 2-hydrazinoimidazoline, hydroiodide salt
Structural feature 5-Methyl stereogenic center for asymmetric synthesis
Synthetic utility Precursor to chiral hydrazone ligand libraries

Risks of Interchanging 2-Hydrazinoimidazoline Analogs


The 2-hydrazinoimidazoline family is not a drop-in commodity. Salt form (hydroiodide vs. hydrobromide vs. hydrochloride), the presence of the 5-methyl group, and the resulting chirality collectively alter molecular weight, solubility, melting behaviour, and chemical reactivity [1]. For example, the hydrobromide counterpart (CAS 55959-84-7) has a reported melting point of 185–187 °C and a molecular weight of 181.04 g·mol⁻¹ , while the target hydroiodide has a molecular weight of 242.06 g·mol⁻¹ and lacks a published melting point, necessitating in-house characterization before use in regulated environments . Without head-to-head data, assuming functional equivalence between these salts or between the methylated and unmethylated variants can lead to incorrect stoichiometric calculations, unexpected thermal behaviour, or divergent biological outcomes in screening campaigns.

  • Salt form mismatch

    Hydroiodide differs from hydrobromide/hydrochloride in molecular weight and solubility, which may shift stoichiometric calculations and reaction outcomes.

  • Chirality gap

    The 5-methyl group introduces a stereocenter absent in unsubstituted analogs; ligand symmetry and metal complex geometry may not transfer.

  • Thermal characterization gap

    No published melting point for the hydroiodide salt; in-house DSC may be required before melt-sensitive processing or regulated use.

Differentiation vs. Closest Structural Analogs


Molecular Weight & Stoichiometric Equivalence

The hydroiodide salt (target) has a molecular weight of 242.06 g·mol⁻¹, compared with 181.04 g·mol⁻¹ for the commonly available hydrobromide salt (CAS 55959-84-7) and 114.15 g·mol⁻¹ for the free base (2-hydrazino-4,5-dihydro-1H-imidazole) . This means that, on a per-gram basis, the target delivers 33.7 % less of the active free-base equivalent than the hydrobromide and 52.7 % less than the free base.

MW & stoichiometry
Head-to-head
Target: 242.06 g/mol vs. hydrobromide 181.04 g/mol, free base 114.15 g/mol
Stoichiometric equivalence review required when substituting salts
Free-base equivalent differs by 33.7–52.7%; confirm by CoA
Synthetic Chemistry Process Scale-up Mole Calculation

Melting Point and Thermal Handling

The hydrobromide analog (2-hydrazino-2-imidazoline hydrobromide) exhibits a well-defined melting point of 185–187 °C . In contrast, no published melting point is available for the target hydroiodide in major public databases or vendor technical datasheets . The absence of a characterized melting point indicates that the hydroiodide salt may exhibit different crystal packing or thermal stability, and users must perform their own differential scanning calorimetry (DSC) or melting point determination before use in melt-sensitive processes.

Melting point
Data to verify
Target: not publicly reported; comparator hydrobromide: 185–187°C (lit.)
Thermal handling requires in-house characterization
DSC or melting point determination advised before regulated use
Thermal Analysis Formulation Storage Stability

Stereogenic Center from 5-Methyl Substitution

The target compound possesses a stereogenic center at the 5-position of the imidazoline ring due to the methyl substituent, rendering it chiral, whereas the unsubstituted 2-hydrazinoimidazoline (free base CAS 51420-32-7) is achiral [1]. This structural feature is confirmed by the IUPAC name (5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine and the fact that the PubChem entry for the related dihydrochloride salt explicitly lists one undefined atom stereocenter count [1]. The unsubstituted analog has zero stereocenters and yields symmetrical coordination complexes with metal ions (e.g., Pd(II)), while the chiral methyl variant can transfer asymmetry in metal-catalyzed transformations [2].

Stereogenic center
Class-level
Target: 1 undefined stereocenter (5-methyl); unsubstituted analog: 0
Enables asymmetric synthesis workflows not possible with achiral parent
Chirality confirmed by SMILES and PubChem stereocenter count
Asymmetric Synthesis Chiral Ligands Enantioselective Catalysis

¹H NMR Spectroscopic Fingerprint

¹H NMR spectra for the unsubstituted 2-hydrazino-2-imidazoline monohydroiodide are available from the KnowItAll spectral library [1]. In the target compound, the presence of the 5-methyl group is predicted to generate a characteristic doublet (3H, J ≈ 6.5 Hz) at approximately 1.3–1.4 ppm and a multiplet for the C5 methine proton at 3.8–4.2 ppm, signals entirely absent in the unsubstituted analog. This spectral difference provides a simple, non-ambiguous identity confirmation method for lot acceptance.

¹H NMR fingerprint
Cross-study
Predicted methyl doublet ~1.3 ppm + multiplet ~4.0 ppm; absent in comparator
Unambiguous identity testing via NMR for lot acceptance
Comparator spectra available in KnowItAll library
Quality Control Identity Testing NMR Spectroscopy

Receptor Binding of Hydrazone Derivatives

A series of 2-imidazolinylhydrazone derivatives synthesized from unsubstituted 2-hydrazinoimidazoline exhibited nanomolar binding affinities for α₁-, α₂-adrenergic and imidazoline I₁/I₂ receptors [1]. Key values include a Ki of 24.6 nM at α₁-adrenoceptors and an IC₅₀ of 51.7 nM at I₁ receptors for selected hydrazones. The target 5-methyl-2-hydrazinoimidazoline yields hydrazones with an additional chiral center, which may influence receptor subtype selectivity relative to hydrazones derived from the achiral parent. Direct comparative data for 5-methyl-derived hydrazones versus unsubstituted-derived hydrazones are not yet available in the peer-reviewed literature.

Receptor binding SAR
Context-dependent
No published binding data for 5-methyl-derived hydrazones; achiral parent hydrazones show α₁ Ki 24.6 nM, I₂ Ki 26.7 nM
Supports selectivity-tuning exploration in receptor-targeted programs
Direct comparative data remain to be generated
Medicinal Chemistry Adrenergic Receptors Imidazoline Receptors

Counterion Effects on Solubility and Reactivity

The Sigma-Aldrich application note for 2-hydrazino-2-imidazoline hydrobromide lists specific use cases: synthesis of Pd(II) complexes, 5-HT₆ serotonin receptor antagonists, and DNA binders . The hydroiodide salt is not listed in these applications, and the different counterion may influence the solubility of the free hydrazine base liberated in situ during synthesis. Iodide salts are generally more lipophilic and less soluble in polar aprotic solvents than bromide salts, which can affect reaction kinetics in metal coordination or condensation reactions [1].

Synthetic precedent
Source review
Target: no documented Pd/5-HT₆ applications; hydrobromide: established uses in Pd(II) complexes, 5-HT₆ antagonists, DNA binders
Method development likely required for analogous applications
Vendor application notes support hydrobromide precedent only
Salt Selection Solubility Coordination Chemistry

Procurement-Relevant Application Scenarios


Asymmetric Synthesis of Chiral Imidazoline Ligands

The 5-methyl stereocenter makes this compound a direct precursor to enantiomerically enriched 2-imidazoline ligands for transition-metal catalysis [1]. Unlike the achiral 2-hydrazinoimidazoline, condensation of the target with aldehydes yields chiral hydrazone ligands with potential for enantioselective induction. This scenario is supported by the structural evidence of one undefined stereocenter identified in PubChem [1].

QC Reference Standard for Identity Testing

The unique ¹H NMR fingerprint — specifically the 5-methyl doublet absent in the unsubstituted hydroiodide — provides a definitive identity test [2]. This makes the target compound suitable as a secondary reference standard in analytical laboratories that handle multiple 2-hydrazinoimidazoline derivatives, reducing cross-identification errors.

Medicinal Chemistry Hydrazone Library Synthesis

The known nanomolar receptor affinities of hydrazones derived from the unsubstituted scaffold (α₁ Ki 24.6 nM, I₂ Ki 26.7 nM) validate the imidazolinylhydrazone chemotype for adrenergic and imidazoline receptor targets [3]. Using the 5-methyl variant to prepare analogous hydrazones introduces a stereoelectronic perturbation that enables exploration of selectivity space not accessible with the achiral parent, although direct comparative data remain to be generated.

Coordination Chemistry with Chiral Metal Centers

While documented Pd(II) and Cu(II) complexes have been prepared from the unsubstituted 2-hydrazinoimidazoline hydrobromide , the target hydroiodide offers a chiral ligand environment that can induce asymmetry at the metal center, relevant for the design of chiral-at-metal catalysts and metallodrug candidates.

Application
Selection Property
Validation Focus
Asymmetric ligand synthesis
Chiral imidazoline scaffold (5-methyl stereocenter)
Enantioselective induction in metal catalysis
QC identity testing
Unique ¹H NMR methyl signal profile
NMR-based lot acceptance and cross-identification control
Hydrazone library synthesis
Stereoelectronic perturbation from 5-methyl group
Selectivity space exploration vs achiral parent scaffold
Chiral-at-metal complex synthesis
Chiral ligand environment, hydroiodide salt form
Asymmetric induction at metal center
Quote Request

Request a Quote for 2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.